molecular formula C14H8ClFN4O3 B4305096 N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide

N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide

Cat. No.: B4305096
M. Wt: 334.69 g/mol
InChI Key: BNOHVHKWQPRHJJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a nitro group, a carboxamide group, and halogen substitutions, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide typically involves multi-step organic reactions

    Indazole Core Formation: The indazole core can be synthesized via a cyclization reaction involving hydrazine derivatives and ortho-substituted nitrobenzenes under acidic conditions.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where the indazole derivative reacts with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The halogen atoms (chlorine and fluorine) can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogen atoms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-5-amino-1H-indazole-7-carboxamide.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-nitro-1H-indazole-7-carboxylic acid and the corresponding amine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

    Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The halogen substitutions enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Studied for its antibacterial properties.

Uniqueness

N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide is unique due to its indazole core, which provides a distinct scaffold for biological activity. The combination of nitro, halogen, and carboxamide groups offers a versatile platform for chemical modifications, enhancing its potential in various applications compared to other similar compounds.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-nitro-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN4O3/c15-11-4-8(1-2-12(11)16)18-14(21)10-5-9(20(22)23)3-7-6-17-19-13(7)10/h1-6H,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOHVHKWQPRHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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